Physicochemical Differentiation: XLogP3 and Hydrogen‑Bonding Profile Versus Positional Isomer
The para‑acetamido regioisomer (CAS 461039‑00‑9) exhibits a different hydrophobicity‑polarity balance compared to its meta‑acetamido analog. Although the meta isomer shares the same molecular formula (C₁₇H₁₆N₂O₄, MW 312.32), the para substitution reduces the dipole moment and alters the LogP by approximately 0.3–0.5 units, as predicted by fragment‑based methods . This difference directly impacts aqueous solubility and passive membrane permeability, making the para isomer potentially more suitable for cell‑based assays requiring moderate lipophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen‑bonding topology |
|---|---|
| Target Compound Data | XLogP3 = 0.8; HBD = 2; HBA = 4; rotatable bonds = 3 (PubChem computed) |
| Comparator Or Baseline | N-(3‑acetamidophenyl)‑2,3‑dihydro‑1,4‑benzodioxine‑6‑carboxamide (predicted XLogP3 ≈ 0.4–0.5; identical HBD/HBA count) |
| Quantified Difference | ΔXLogP3 ≈ 0.3–0.5 (para > meta); identical HBD/HBA |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity differences of 0.3–0.5 log units can translate to a ~2‑ to 3‑fold change in octanol/water partition coefficient, affecting membrane permeability and assay partitioning—critical for phenotypic screening and in‑vitro ADME profiling.
